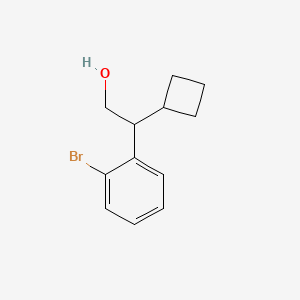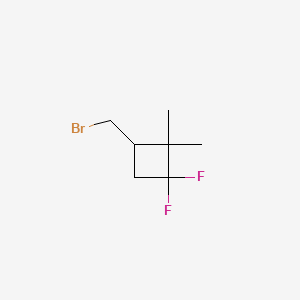![molecular formula C7H9F3O2 B13469505 [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methanol typically involves the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine: In medicine, the compound is explored for its potential pharmacological properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
- 1-[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride
- 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Comparison: Compared to these similar compounds, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different reactivity, stability, and biological activity, making it a valuable compound for diverse applications.
Eigenschaften
Molekularformel |
C7H9F3O2 |
|---|---|
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h11H,1-4H2 |
InChI-Schlüssel |
BIGNVVVAMYULAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(OC2)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
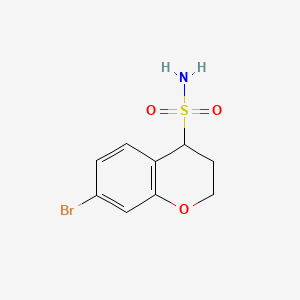

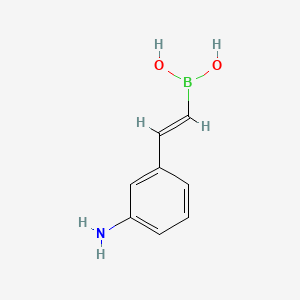
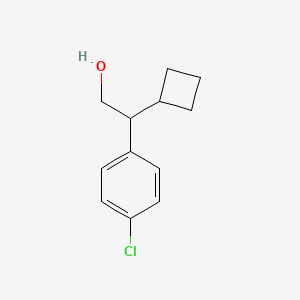
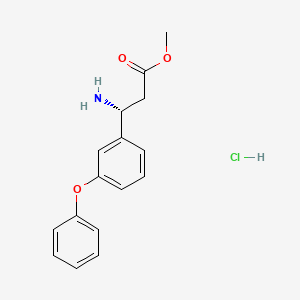

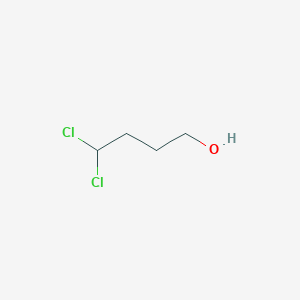
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
dimethylsilane](/img/structure/B13469487.png)
